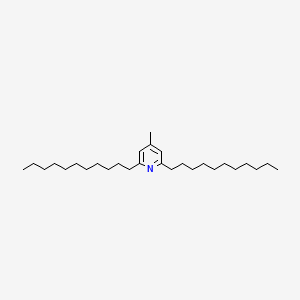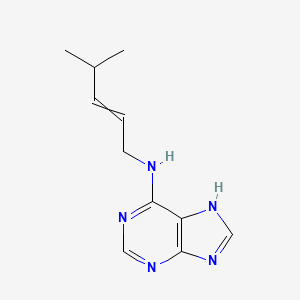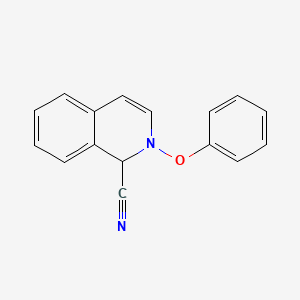
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids . This reaction proceeds via intramolecular cyclization, followed by transmetallation with the arylboronic acid of the resulting allylpalladium intermediate. The reaction conditions typically involve the use of palladium acetate (Pd(OAc)2), triphenylphosphine (P(o-tolyl)3), and sodium hydroxide (NaOH) in a dioxane/water mixture at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.
Scientific Research Applications
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some derivatives of isoquinoline are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific structure of the derivative.
Comparison with Similar Compounds
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
1,2-Dihydroisoquinoline-1-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Substituted 1,2-dihydroisoquinolines: These compounds have diverse applications in medicinal chemistry and are often used as intermediates in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific phenoxy and carbonitrile functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
142714-79-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-phenoxy-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)19-14-7-2-1-3-8-14/h1-11,16H |
InChI Key |
AFEUONPNKVXQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)ON2C=CC3=CC=CC=C3C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


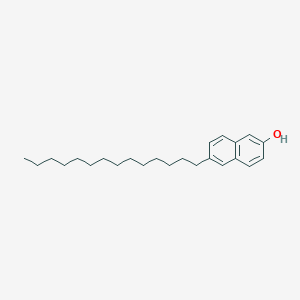
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)


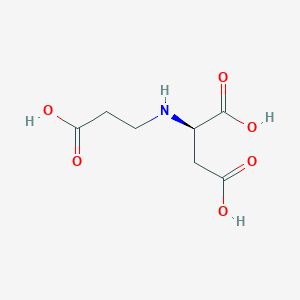
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
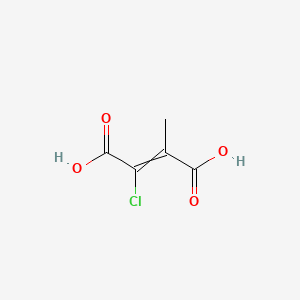
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
